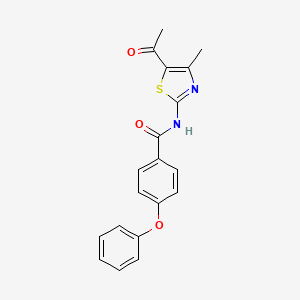

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

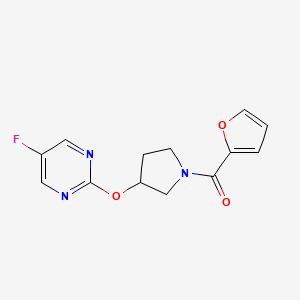

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide is a chemical compound with the following structural formula: !Compound Structure. It belongs to the class of thiazole derivatives and contains both a thiazole ring and a benzamide moiety. The compound’s systematic name is N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide .

Molecular Structure Analysis

The compound consists of a thiazole ring (with a 5-acetyl-4-methyl substitution) attached to a phenyl group via an amide linkage. The chlorine atom is also present in the structure .Aplicaciones Científicas De Investigación

Organic Chemistry and Synthesis

- Synthesis : N-(5-acetyl-4-methylthiazol-2-yl)-4-phenoxybenzamide can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method. Derivatives with hydrazone fragments can also be obtained .

- Biological Activity : Some synthesized compounds exhibit antimicrobial activity. Notably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid promotes rapeseed growth, increases seed yield, and enhances oil content .

Medicinal Chemistry and Pharmacology

- Antiviral Properties : Thiazole derivatives, including this compound, have demonstrated antiviral activity. Researchers have explored their potential in combating viral infections .

- Anti-Inflammatory and Antipyretic Effects : Synthetic thiazole derivatives exhibit anti-inflammatory and antipyretic properties, making them relevant for drug development .

- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer properties. Further studies are needed to explore their mechanisms of action .

Agriculture and Crop Science

- Rapeseed Growth Promotion : 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid enhances rapeseed growth, leading to increased seed yield and oil content .

Functional Dye Synthesis

- Dye Precursor : Thiazole derivatives have been used in functional dye synthesis. Their unique chemical structure contributes to their suitability as dye precursors .

Other Potential Applications

- Treatment of Neurological Disorders : Thiazole derivatives have been explored in the treatment of Alzheimer’s disease, schizophrenia, and other neurological conditions .

- Anticoagulant and Antiarrhythmic Properties : These compounds may have applications in cardiovascular medicine .

- Diabetes Research : Thiazole derivatives could play a role in diabetes management .

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)14-8-10-16(11-9-14)24-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPOYRNNNAMETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)

![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)

![1-[4-[4-[Hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2721982.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)